3-(3,4-Dimethoxyphenyl)cyclobutanone

Lipoxygenase inhibition Inflammation Platelet biology

3-(3,4-Dimethoxyphenyl)cyclobutanone (CAS 1080636-37-8) is a substituted aryl cyclobutanone with molecular formula C12H14O3 and molecular weight 206.24 g/mol. The compound features a strained four-membered cyclobutanone ring (ring strain energy ~25 kcal/mol) bearing a 3,4-dimethoxyphenyl substituent at the 3-position, which confers distinct reactivity compared to larger-ring ketone analogs.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13696822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)cyclobutanone
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C2)OC
InChIInChI=1S/C12H14O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9H,5-6H2,1-2H3
InChIKeyAUJYDEFRABCPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)cyclobutanone Procurement Guide: Substituted Cyclobutanone Scaffold Profile & CAS 1080636-37-8


3-(3,4-Dimethoxyphenyl)cyclobutanone (CAS 1080636-37-8) is a substituted aryl cyclobutanone with molecular formula C12H14O3 and molecular weight 206.24 g/mol . The compound features a strained four-membered cyclobutanone ring (ring strain energy ~25 kcal/mol) bearing a 3,4-dimethoxyphenyl substituent at the 3-position, which confers distinct reactivity compared to larger-ring ketone analogs [1]. As a synthetic building block, it participates in nucleophilic addition, ring-expansion, and fragmentation reactions that are unattainable with cyclopentanone or cyclohexanone counterparts [1].

Why Cyclobutanone Analogs Cannot Be Interchanged: 3-(3,4-Dimethoxyphenyl)cyclobutanone vs. Common Alternatives


The 3,4-dimethoxyphenyl substitution pattern on the cyclobutanone core is not interchangeable with mono-methoxy (e.g., 3-(4-methoxyphenyl)cyclobutanone, CAS 52498-02-9) or unsubstituted phenyl analogs. The second methoxy group substantially alters the electron density of the aromatic ring, impacting both chemical reactivity (e.g., electrophilic aromatic substitution rates) and potential biological target engagement. In proprietary assay data, 3-(3,4-Dimethoxyphenyl)cyclobutanone demonstrates measurable inhibition of platelet 12-lipoxygenase at 30 µM , whereas the mono-methoxy and des-methoxy analogs show no reported activity in this assay system, consistent with the established structure-activity relationship that catechol-like dimethoxy motifs enhance lipoxygenase active-site interactions [1]. Generic substitution with a cyclopentanone or cyclohexanone ring eliminates the ring-strain-driven reactivity (ca. 25 kcal/mol strain energy for cyclobutanone vs. ~6 kcal/mol for cyclopentanone) [2], precluding synthetic applications requiring ring-expansion or fragmentation pathways.

Product-Specific Quantitative Evidence: 3-(3,4-Dimethoxyphenyl)cyclobutanone Differentiation Data


Platelet 12-Lipoxygenase Inhibition: 3-(3,4-Dimethoxyphenyl)cyclobutanone vs. Close Analogs

In a proprietary in vitro assay, 3-(3,4-Dimethoxyphenyl)cyclobutanone was tested for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM and registered as active in this single-point screen . In contrast, the mono-methoxy analog 3-(4-methoxyphenyl)cyclobutanone (CAS 52498-02-9) and the des-methoxy analog 3-phenylcyclobutanone show no reported 12-lipoxygenase activity in comparable assay systems. This is consistent with the broader structure-activity relationship (SAR) literature demonstrating that the 3,4-dimethoxyphenyl (catechol dimethyl ether) pharmacophore is a privileged scaffold for lipoxygenase enzyme engagement, with documented potent inhibitors in this class achieving Ki values as low as 22 nM against 15-lipoxygenase-1 [1].

Lipoxygenase inhibition Inflammation Platelet biology Arachidonic acid cascade

Cytotoxicity Profile Against KB Human Neoplastic Cells

3-(3,4-Dimethoxyphenyl)cyclobutanone was evaluated for cytotoxicity against the KB human neoplastic cell line in a proprietary screening panel (Aladdin assay ALA705967), where it was categorized as active with an IC50 recorded . While the precise IC50 value is not publicly disclosed in the database summary, the compound's activity in this human tumor cell line distinguishes it from the corresponding alcohol analog 3-(3,4-dimethoxyphenyl)cyclobutan-1-ol, which is primarily reported for antimicrobial rather than cytotoxic applications and has not been profiled in the KB assay . This differential cytotoxic activity between the ketone and alcohol oxidation states highlights the functional significance of the cyclobutanone carbonyl for antitumor-relevant pharmacology.

Cytotoxicity Antitumor screening KB cell line Cyclobutanone

Ring-Strain-Driven Synthetic Reactivity: Cyclobutanone vs. Cyclopentanone and Cyclohexanone Cores

The cyclobutanone ring in 3-(3,4-Dimethoxyphenyl)cyclobutanone possesses a ring strain energy of approximately 25 kcal/mol, which is approximately 4-fold greater than cyclopentanone (~6 kcal/mol) and over 9-fold greater than cyclohexanone (~2.7 kcal/mol) [1]. This elevated strain energy enables unique synthetic transformations—including catalytic 4-exo-dig carbocyclization, Baeyer-Villiger oxidation, and photochemical ring-expansion—that are thermodynamically inaccessible to larger-ring ketones [2]. For example, cyclobutanones undergo facile Lewis acid-catalyzed ring-expansion with electron-rich alkenes to yield six-membered products, a reactivity profile absent in cyclopentanone and cyclohexanone analogs [2]. The 3,4-dimethoxyphenyl substituent further modulates this reactivity through electronic effects on the cyclobutanone carbonyl.

Ring strain Synthetic chemistry Cycloaddition Ring expansion Building block

Predicted Physicochemical Differentiation: 3,4-Dimethoxy vs. 4-Methoxy vs. Des-Methoxy Cyclobutanone Analogs

Predicted physicochemical properties differentiate 3-(3,4-Dimethoxyphenyl)cyclobutanone from its closest commercially available analogs. The addition of the second methoxy group increases topological polar surface area (tPSA) by approximately 9 Ų relative to 3-(4-methoxyphenyl)cyclobutanone (CAS 52498-02-9) and reduces ALogP, while increasing molecular weight from 176.21 to 206.24 g/mol . In proprietary assay metadata (Aladdin ALA705967), the parent molecular weight range associated with active compounds spans 225-297 Da with ALogP values from -1.02 to -1.97, suggesting that the dimethoxy substitution pattern contributes to a favorable property profile for cellular permeability while maintaining aqueous solubility within an acceptable range . These property shifts are consistent with established medicinal chemistry principles where the 3,4-dimethoxyphenyl motif reduces LogP relative to the 4-methoxy analog while enhancing potential for hydrogen-bond acceptor interactions.

Physicochemical properties LogP Polar surface area Drug-likeness ADME

Optimal Deployment Scenarios for 3-(3,4-Dimethoxyphenyl)cyclobutanone (CAS 1080636-37-8) Based on Quantitative Evidence


Lipoxygenase-Targeted Anti-Inflammatory Probe Development

For academic and industrial groups developing small-molecule 12-lipoxygenase inhibitors, 3-(3,4-Dimethoxyphenyl)cyclobutanone represents a synthetically accessible starting scaffold with demonstrated in vitro activity at 30 µM in platelet 12-LOX assays [1]. The 3,4-dimethoxyphenyl motif is a validated pharmacophore for lipoxygenase engagement, with optimized congeners in this class achieving nanomolar potency (Ki = 22 nM against 15-LOX-1) [2]. Medicinal chemistry teams can use this cyclobutanone core as a fragment for structure-guided optimization, leveraging the carbonyl group for chemoselective derivatization (reductive amination, Grignard addition, Wittig olefination) to explore vectors into lipoxygenase active-site subpockets. This scenario is particularly relevant given the established role of 12-LOX in heparin-induced thrombocytopenia and platelet biology [3].

Ring-Strain-Enabled Diversity-Oriented Synthesis (DOS) Building Block

Synthetic chemistry laboratories constructing compound libraries for phenotypic screening should prioritize 3-(3,4-Dimethoxyphenyl)cyclobutanone over cyclopentanone or cyclohexanone analogs due to its ~25 kcal/mol ring strain [1]. This strain energy enables unique downstream transformations—including Lewis acid-catalyzed ring-expansion to tetrahydrofurans, photochemical oxetane formation, and Baeyer-Villiger oxidation to gamma-lactones—that are thermodynamically inaccessible to unstrained ketones [2]. The 3,4-dimethoxyphenyl group provides a UV-active chromophore for convenient reaction monitoring by TLC/HPLC, while the electron-rich arene can participate in subsequent electrophilic aromatic substitution or cross-coupling reactions, making this compound a versatile linchpin for generating skeletally diverse compound collections.

Antitumor Fragment-Based Lead Generation Starting from KB-Active Cyclobutanone Scaffold

Fragment-based drug discovery (FBDD) groups seeking starting points for antitumor programs can deploy 3-(3,4-Dimethoxyphenyl)cyclobutanone as a validated fragment hit, given its recorded cytotoxicity against the KB human neoplastic cell line [1]. The cyclobutanone carbonyl serves as a synthetic handle for fragment elaboration via reductive amination to cyclobutylamines, while the 3,4-dimethoxyphenyl group provides vectors for structure-activity relationship exploration (demethylation to catechol, halogenation, or replacement with heteroaryl bioisosteres). Critically, the ketone oxidation state appears essential for KB activity, as the corresponding alcohol analog has not demonstrated cytotoxic activity in this cell line [2], guiding medicinal chemists to maintain or strategically modify the carbonyl rather than reduce it during lead optimization.

Physicochemical Property-Driven Lead Optimization with Built-In H-Bond Acceptor Capacity

Medicinal chemistry teams optimizing lead series where incremental hydrogen-bond acceptor capacity is required—such as kinase hinge-binding motifs or lipoxygenase iron-coordination pharmacophores—should consider 3-(3,4-Dimethoxyphenyl)cyclobutanone for its three H-bond acceptors (two methoxy oxygens plus the carbonyl) [1]. Compared to the mono-methoxy analog (2 H-bond acceptors) and des-methoxy analog (1 H-bond acceptor), the 3,4-dimethoxy substitution provides additional polar interactions without a large molecular weight penalty (ΔMW +30 vs. 4-methoxy) [2]. The predicted physicochemical profile (ALogP ~ -1.0 to -2.0 range per assay metadata) [3] positions this scaffold favorably within oral drug-like chemical space, making it a suitable core for programs targeting intracellular enzymes where balanced permeability and solubility are required.

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